molecular formula C14H20N4O3S B3966699 N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea

N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea

Cat. No. B3966699
M. Wt: 324.40 g/mol
InChI Key: LGHYCNKKTCVWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MPTU and is commonly used as a biochemical tool to study the effects of nitric oxide (NO) on various physiological and biochemical processes.

Mechanism of Action

MPTU exerts its inhibitory effect on NOS by binding to the enzyme's heme group, thereby preventing the conversion of L-arginine to NO. This results in a reduction in the levels of NO, which in turn affects various physiological and biochemical processes.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of immune responses. MPTU has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTU is its specificity towards NOS, making it a valuable tool for studying the role of NO in various physiological and pathological processes. However, MPTU has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several potential future directions for research involving MPTU. One area of interest is the development of novel MPTU analogs with improved specificity and efficacy. Another area of research is the identification of new targets for MPTU, which could lead to the development of new therapeutic strategies for various diseases. Finally, the use of MPTU in combination with other compounds could lead to the development of more effective treatments for diseases such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, MPTU is a valuable tool for studying the role of NO in various physiological and pathological processes. Its specificity towards NOS makes it a valuable tool for research, and its potential applications in the treatment of various diseases make it an exciting area of study. Further research is needed to fully understand the potential of MPTU and its analogs in various fields of research.

Scientific Research Applications

MPTU has found numerous applications in scientific research, primarily due to its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the production of NO. MPTU is widely used as a tool to study the role of NO in various physiological and pathological processes, including inflammation, cardiovascular diseases, and cancer.

properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c19-18(20)13-4-2-12(3-5-13)16-14(22)15-6-1-7-17-8-10-21-11-9-17/h2-5H,1,6-11H2,(H2,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHYCNKKTCVWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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